molecular formula C15H13N2P B3050823 1H-Imidazole, 2-(diphenylphosphino)- CAS No. 289884-71-5

1H-Imidazole, 2-(diphenylphosphino)-

Cat. No. B3050823
CAS RN: 289884-71-5
M. Wt: 252.25 g/mol
InChI Key: QHLCEDRGWVXPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 2-(diphenylphosphino)-, also known as PPh2-Im, is a versatile ligand used in organometallic chemistry. It contains an imidazole ring and a diphenylphosphino group, which make it an effective chelating agent for transition metals. PPh2-Im has been extensively studied for its synthesis method, scientific research applications, and mechanism of action. In

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-(diphenylphosphino)- as a ligand involves its ability to form stable complexes with transition metals. The imidazole ring and the diphenylphosphino group coordinate with the metal center, providing a chelating effect that enhances the stability of the complex. The resulting metal complex can then participate in a variety of reactions, including catalysis and organic synthesis.
Biochemical and Physiological Effects
While 1H-Imidazole, 2-(diphenylphosphino)- has not been extensively studied for its biochemical and physiological effects, it is known to interact with metal ions in proteins and enzymes. This interaction can affect the function of these biomolecules, potentially leading to changes in cellular processes. However, more research is needed to fully understand the impact of 1H-Imidazole, 2-(diphenylphosphino)- on biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-Imidazole, 2-(diphenylphosphino)- as a ligand is its ability to form stable complexes with transition metals. This stability allows for precise control over the reaction conditions and can lead to higher yields and selectivity. Additionally, 1H-Imidazole, 2-(diphenylphosphino)- is relatively easy to synthesize and can be modified to include different functional groups.
One limitation of using 1H-Imidazole, 2-(diphenylphosphino)- is its potential toxicity. As a phosphine-containing compound, 1H-Imidazole, 2-(diphenylphosphino)- can release toxic phosphine gas under certain conditions. Additionally, 1H-Imidazole, 2-(diphenylphosphino)- may interact with metal ions in biological systems, potentially leading to unintended effects. Researchers should take appropriate safety precautions and carefully consider the potential impact of 1H-Imidazole, 2-(diphenylphosphino)- on their experiments.

Future Directions

There are several future directions for research on 1H-Imidazole, 2-(diphenylphosphino)-. One area of interest is the development of new 1H-Imidazole, 2-(diphenylphosphino)- derivatives with improved properties, such as increased stability or selectivity. Additionally, researchers could investigate the use of 1H-Imidazole, 2-(diphenylphosphino)- in the development of new catalytic systems for organic synthesis. Finally, the potential impact of 1H-Imidazole, 2-(diphenylphosphino)- on biological systems warrants further investigation, particularly in the context of drug discovery and development.

Scientific Research Applications

1H-Imidazole, 2-(diphenylphosphino)- has been widely used as a ligand in organometallic chemistry. It forms stable complexes with transition metals such as palladium, platinum, and ruthenium, which have been used in catalysis and organic synthesis. 1H-Imidazole, 2-(diphenylphosphino)- has also been studied for its potential applications in drug discovery, as it can bind to metal ions in proteins and enzymes. Additionally, 1H-Imidazole, 2-(diphenylphosphino)- has been used in the development of luminescent materials and sensors.

properties

IUPAC Name

1H-imidazol-2-yl(diphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N2P/c1-3-7-13(8-4-1)18(15-16-11-12-17-15)14-9-5-2-6-10-14/h1-12H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLCEDRGWVXPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347305
Record name 1H-Imidazole, 2-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

289884-71-5
Record name 1H-Imidazole, 2-(diphenylphosphino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Imidazole, 2-(diphenylphosphino)-
Reactant of Route 2
1H-Imidazole, 2-(diphenylphosphino)-
Reactant of Route 3
1H-Imidazole, 2-(diphenylphosphino)-
Reactant of Route 4
1H-Imidazole, 2-(diphenylphosphino)-
Reactant of Route 5
1H-Imidazole, 2-(diphenylphosphino)-
Reactant of Route 6
1H-Imidazole, 2-(diphenylphosphino)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.